

Application Notes and Protocols for Selonsertib in Nonalcoholic Steatohepatitis (NASH) Research

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Introduction

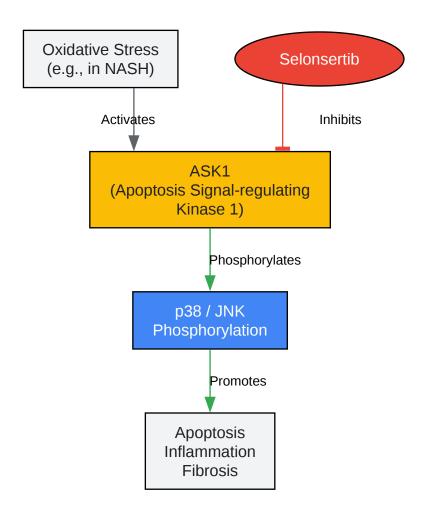
Nonalcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and cell damage, which can lead to fibrosis, cirrhosis, and liver cancer.[1][2] With no currently approved pharmacological treatments, there is a significant unmet medical need for effective therapies.[1] Selonsertib (formerly GS-4997) is an investigational, orally bioavailable small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1][3] ASK1 is a key protein that promotes inflammation, apoptosis, and fibrosis in response to oxidative stress, a central pathogenic driver in NASH.[2][3][4] These notes provide an overview of Selonsertib's mechanism, clinical trial data, and relevant research protocols.

Mechanism of Action: ASK1 Inhibition

Apoptosis Signal-regulating Kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. In pathological conditions like NASH, increased oxidative stress activates ASK1.[5] Activated ASK1 subsequently phosphorylates downstream kinases, primarily p38 and c-Jun N-terminal kinase (JNK), which in turn mediate cellular responses including apoptosis, inflammation, and fibrosis.[5][6] By selectively inhibiting ASK1, Selonsertib



aims to block these downstream pathological signals, thereby reducing liver injury and fibrosis. [5][7]



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Caption: Selonsertib inhibits the ASK1 signaling pathway.

Data from Clinical Research

Selonsertib has been evaluated in Phase 2 and Phase 3 clinical trials for the treatment of NASH. While initial studies were promising, later-stage trials did not meet their primary endpoints for monotherapy.

Phase 2 Clinical Trial Data

A Phase 2, randomized, open-label trial evaluated Selonsertib in 72 patients with NASH and fibrosis stages F2 or F3 over 24 weeks.[3][5] The results suggested that Selonsertib treatment led to improvements in fibrosis and other markers of liver injury.[3][8]



Table 1: Summary of Phase 2 Efficacy Data (24 Weeks)

Endpoint	Selonsertib 18 mg (± SIM¹)	Selonsertib 6 mg (± SIM¹)	SIM¹ Alone
Fibrosis Improvement (≥1 Stage)[3][5]	43% (13/30)	30% (8/27)	20% (2/10)
Progression to Cirrhosis (F4)[3]	3% (1/30)	7% (2/27)	20% (2/10)
≥15% Reduction in Liver Stiffness (MRE²) [3]	20% (5/25)	32% (7/22)	0% (0/7)
≥30% Reduction in Liver Fat (MRI-PDFF³) [3]	26% (8/31)	13% (3/24)	10% (1/10)

¹Simtuzumab (SIM), a monoclonal antibody, was used in combination arms. No significant differences were observed between monotherapy and combination therapy, so groups were pooled.[3][5] ²Magnetic Resonance Elastography (MRE).[3] ³Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF).[3]

Phase 3 STELLAR Clinical Trial Data

Two large, randomized, double-blind, placebo-controlled Phase 3 trials, STELLAR-3 (for F3 bridging fibrosis) and STELLAR-4 (for F4 compensated cirrhosis), evaluated Selonsertib monotherapy over 48 weeks.[9] Neither trial met its primary efficacy endpoint of a ≥ 1 -stage improvement in fibrosis without worsening of NASH.[4][9][10]

Table 2: Summary of Phase 3 Primary Endpoint Data (48 Weeks)



Trial (Fibrosis Stage)	Selonsertib 18 mg	Selonsertib 6 mg	Placebo
STELLAR-3 (F3)[9] [10][11]	9.3% - 10%	12% - 12.1%	13% - 13.2%
STELLAR-4 (F4)[4][9]	14.4%	12.5% - 13%	12.8% - 13%

Data represents the percentage of patients achieving a ≥ 1 -stage improvement in fibrosis without worsening of NASH.

Experimental Protocols

Detailed protocols are crucial for the design and execution of studies investigating new therapeutic agents. Below are methodologies based on the clinical trials for Selonsertib.

Protocol: Phase 2 NASH Trial with Fibrosis (F2-F3)

This protocol is based on the design of the Phase 2 study of Selonsertib.[5][12]

- 1. Objective: To evaluate the safety and efficacy of Selonsertib in patients with NASH and stage 2 or 3 liver fibrosis.[5]
- 2. Study Design:
- Multicenter, randomized, open-label trial.[5]
- Patient Population: 72 adults with biopsy-confirmed NASH, F2 or F3 fibrosis, and a NAFLD Activity Score (NAS) of ≥5.[5]
- Randomization: Patients were randomized (2:2:1:1:1) to one of five arms: Selonsertib 6 mg,
 Selonsertib 18 mg, Selonsertib 6 mg + Simtuzumab 125 mg, Selonsertib 18 mg +
 Simtuzumab 125 mg, or Simtuzumab 125 mg alone.[5]
- Treatment Duration: 24 weeks.[3][5]
- Administration: Selonsertib administered orally once daily; Simtuzumab via subcutaneous injection once weekly.[5]



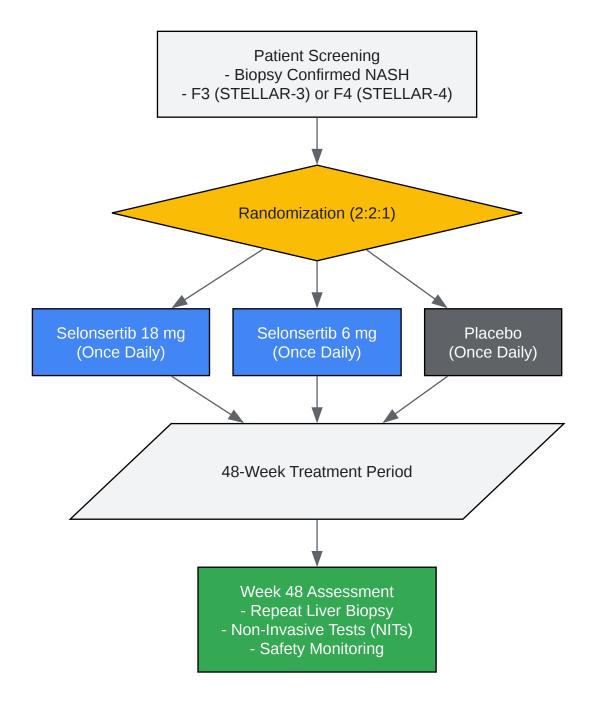
3. Key Assessments:

- Screening/Baseline:
 - Liver biopsy within 3 months of screening to confirm NASH and fibrosis stage (NASH CRN Histologic Scoring System).[5]
 - Magnetic Resonance Elastography (MRE) to measure liver stiffness.[3][5]
 - MRI-Proton Density Fat Fraction (MRI-PDFF) to quantify liver fat.[3][5]
 - Collection of serum for biomarkers of apoptosis (e.g., CK-18).[3]
- End of Treatment (Week 24):
 - Repeat liver biopsy for histological assessment.
 - Repeat MRE and MRI-PDFF imaging.[5]
 - Repeat serum biomarker analysis.[13]
- 4. Endpoints:
- Primary: Proportion of patients with a ≥1-stage improvement in fibrosis without worsening of NASH.[3]
- Secondary: Changes in liver stiffness (MRE), liver fat (MRI-PDFF), hepatic collagen content, and serum biomarkers.[3][13]
- 5. Safety Monitoring:
- Adverse events were monitored throughout the study. The most common were headache, nausea, and sinusitis.[3]

Protocol: Phase 3 NASH Trials (STELLAR-3 & STELLAR-4)

This protocol is based on the design of the STELLAR-3 and STELLAR-4 studies.[4][9][10]





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Caption: Workflow for the Phase 3 STELLAR clinical trials.

- 1. Objective: To evaluate the safety and antifibrotic efficacy of Selonsertib in patients with advanced fibrosis due to NASH.[9]
- 2. Study Design:

Methodological & Application



- Two separate trials: STELLAR-3 for bridging fibrosis (F3) and STELLAR-4 for compensated cirrhosis (F4).[9]
- Design: Randomized, double-blind, placebo-controlled.[4][9]
- Patient Population:
 - STELLAR-3: 802 adults with NASH and F3 fibrosis.[10]
 - STELLAR-4: 877 adults with NASH and F4 fibrosis.[4]
- Randomization: Patients in each trial were randomized 2:2:1 to receive Selonsertib 18 mg,
 Selonsertib 6 mg, or placebo.[9]
- Treatment Duration: 48 weeks for the primary endpoint analysis.[4][9]
- Administration: Oral, once-daily administration.[4]
- 3. Key Assessments:
- Screening/Baseline: Liver biopsy to confirm fibrosis stage. Evaluation of non-invasive tests (NITs) of fibrosis.[9]
- End of Treatment (Week 48): Repeat liver biopsy for histological assessment.
- 4. Endpoints:
- Primary: The proportion of patients with ≥1-stage improvement in fibrosis without worsening of NASH at week 48.[9]
- Secondary: Changes in non-invasive tests (NITs), progression to cirrhosis (in STELLAR-3), and liver-related clinical events.[9][10]
- 5. Pharmacodynamic Assessment:
- Although clinical endpoints were not met, Selonsertib demonstrated pharmacodynamic activity through dose-dependent reductions in hepatic phospho-p38 expression.[9]



Summary and Future Directions

Selonsertib, a selective inhibitor of ASK1, demonstrated a potential anti-fibrotic effect in a Phase 2 trial of patients with NASH and F2-F3 fibrosis.[5][13] However, these promising early results were not confirmed in two large Phase 3 trials (STELLAR-3 and STELLAR-4), where Selonsertib monotherapy failed to show a significant effect on fibrosis improvement compared to placebo in patients with advanced fibrosis (F3-F4).[9]

Despite the lack of efficacy as a monotherapy, the research provided valuable insights into the complexity of NASH.[4] The data from these large studies, including extensive biomarker analysis, continues to inform the scientific community's understanding of the disease.[4] Future research may focus on evaluating ASK1 inhibitors as part of combination therapies targeting multiple pathogenic pathways in NASH.[4][8]

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